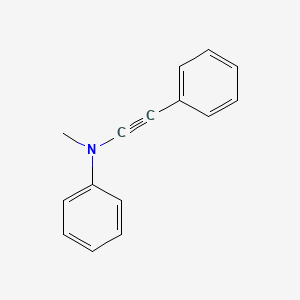

N-Methyl-N-(phenylethynyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

32907-84-9 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C15H13N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3 |

InChI Key |

SWSDNOFMJORZFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N Methyl N Phenylethynyl Aniline Derivatives

Cyclization Reactions Leading to Nitrogen-Containing Heterocyclic Systems

N-Methyl-N-(phenylethynyl)aniline and its derivatives are important precursors for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.

Electrophilic Cyclizations (e.g., Iodocyclization) to Form Indole (B1671886) Derivatives

Electrophilic cyclization is a powerful method for constructing indole rings, a key structural motif in many biologically active molecules. In this reaction, an electrophile activates the alkyne group in a derivative of this compound, which is then attacked by the nucleophilic nitrogen atom to form the indole ring.

Iodocyclization is a specific type of electrophilic cyclization that uses iodine as the electrophile. This reaction has been successfully applied to synthesize various indole derivatives. For instance, the reaction of N-(2-nitrophenyl)- or N-phenyl-N'-[2-(alk-1-enyl)phenyl]ethanimidamides with iodine leads to the formation of spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane) derivatives in good yields. rsc.org However, when 4-methyl-2-(1-methylbut-1-enyl)aniline is used as the substrate, the reaction yields an N-[(2,3-dihydro-1H-indol-1-yl)ethylidene]aniline derivative. rsc.org This highlights how the substrate structure can influence the reaction outcome.

A metal-free method for synthesizing poly-functionalized 3-selenyl/sulfenyl/telluriumindoles from o-alkynyl arylamines has also been developed. nih.gov This reaction proceeds via an intramolecular cyclization, where an in situ generated ArXCl species (where X is Se, S, or Te) acts as the electrophile. nih.gov For example, 4-methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide reacts with 1,2-diphenyldiselane to produce 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole. nih.gov

| Substrate | Reagent | Product | Yield |

| N-(2-nitrophenyl)-N'-[2-(cyclopent-1-enyl)-6-methylphenyl]ethanimidamide | Iodine | Spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane) derivative | Good |

| 4-methyl-2-(1-methylbut-1-enyl)aniline | Iodine | N-[(2,3-dihydro-1H-indol-1-yl)ethylidene]aniline derivative | - |

| 4-methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide | 1,2-diphenyldiselane | 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole | 95% (on 1.0 mmol scale) |

| 4-methyl-N-(3-(phenylethynyl)pyridin-2-yl)benzenesulfonamide | 1,2-diphenyldiselane | 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 86% |

Transition Metal-Catalyzed Intramolecular Cyclizations for Ring Annulation

Transition metal catalysts are highly effective in promoting intramolecular cyclizations of this compound derivatives, leading to the formation of various fused ring systems. These reactions often proceed with high efficiency and selectivity under mild conditions.

Gold(I) complexes, for example, can catalyze the hydroammoniumation of N-methyl-2-(phenylethynyl)aniline, which is followed by an intramolecular cyclization to yield indole derivatives with almost quantitative yields. Similarly, B(C₆F₅)₃ can catalyze the trans-aminoboration of N-methyl-2-(phenylethynyl)aniline with 9-BBN, leading to a borylated indole intermediate that can be converted to the corresponding indole.

Palladium catalysts are also widely used. For instance, the palladium-catalyzed solid-state C-N cross-coupling of carbazoles with aryl halides using a ball-milling technique provides an efficient and solvent-free route to N-arylcarbazole derivatives. researchgate.net Rhodium catalysts have been used for the C-H functionalization of anilines to produce substituted tryptophan derivatives. mdpi.com This is achieved through a catalyzed annulation between protected anilines and alkynyl chlorides, resulting in excellent yields and enantiomeric excesses. mdpi.com

| Catalyst System | Substrate | Product | Yield |

| Cationic Gold(I) complex | N-methyl-2-(phenylethynyl)aniline | Indole derivative | Near-quantitative |

| B(C₆F₅)₃ / 9-BBN | N-methyl-2-(phenylethynyl)aniline | Borylated indole, then indole | Quantitative conversion to deboronated product |

| Palladium (in ball mill) | Carbazoles and aryl halides | N-arylcarbazoles | Good to excellent |

| Rhodium catalyst | Boc-protected anilines and alkynyl chlorides | C4-C7 substituted tryptophan derivatives | Excellent |

Cascade Reactions Involving this compound Intermediates in Complex Molecule Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. This compound and its derivatives can act as key intermediates in such cascades, leading to the rapid construction of complex molecular architectures.

A notable example is the visible-light-induced, iridium-catalyzed reaction of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org This reaction can produce tricyclic products through a domino radical addition reaction. beilstein-journals.org For instance, the reaction with α,β-unsaturated lactams yields tricyclic products exclusively. beilstein-journals.org The yield of these products can be influenced by the solvent and protecting groups used. beilstein-journals.org

Another example is a base-mediated cascade reaction between malonate esters and acrolein, which generates complex polycyclic systems. nih.gov This tandem reaction can form up to seven new bonds and at least three new stereogenic centers in one step. nih.gov Mechanistic studies suggest a series of Michael additions followed by an aldol (B89426) condensation to form three fused rings. nih.gov

| Reactants | Catalyst/Conditions | Key Intermediate Type | Product Type |

| N-methyl-N-((trimethylsilyl)methyl)aniline, cyclic α,β-unsaturated carbonyl compounds | [Ir(ppy)₂(dtbbpy)]BF₄, visible light | Aminomethyl radical | Tricyclic compounds |

| Malonate esters, acrolein | Base (e.g., TEBAC) | Enolate | Polycyclic systems |

Addition Reactions to the Alkynyl Moiety of this compound

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition reactions.

Hydroamination and Aminomethylation Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. Gold nanoparticles have been shown to be highly efficient catalysts for the hydroamination of phenylacetylenes with anilines, producing aromatic ketimines with high yields and selectivity. unimi.itresearchgate.net The reaction of phenylacetylene (B144264) with aniline (B41778), for example, can achieve 90% conversion in 7 hours at 100°C. unimi.it

Copper-catalyzed reductive aminomethylation of 1,3-dienes with N,O-acetals represents another important transformation, yielding β-chiral amines with quaternary stereocenters. mdpi.com

| Reaction | Catalyst | Reactants | Product | Yield/Conversion |

| Hydroamination | Gold nanoparticles | Phenylacetylene, Aniline | Aromatic E-ketimine | 90% conversion |

| Reductive Aminomethylation | Copper catalyst | 1,3-dienes, N,O-acetals | β-chiral amines with quaternary stereocenters | High chemo-, regio-, E/Z- and enantioselectivities |

Nucleophilic Additions to the Alkyne Triple Bond

The electron-rich triple bond of this compound can be attacked by various nucleophiles. acs.org The reactivity of the alkyne is enhanced when it is conjugated with an electron-withdrawing group, making it an activated alkyne. acs.org Soft nucleophiles, such as thiols, amines, and alcohols, readily add to these activated alkynes in a conjugate fashion. nih.gov

The addition of nucleophiles to alkynes is a fundamental reaction in organic synthesis. libretexts.org While the protonation of an alkyne to form a vinyl cation is generally difficult, the presence of a strong acid can polarize the π-bond, making it susceptible to nucleophilic attack at the more substituted carbon. libretexts.org

Intermolecular Reactions and Formation of Advanced Derivatives

This compound serves as a versatile precursor in a variety of intermolecular reactions, leading to the formation of complex, high-value chemical structures. Its reactivity, centered around the electron-rich aniline nitrogen and the phenylethynyl group, allows for the construction of advanced heterocyclic and chiral derivatives through catalytic processes.

Key intermolecular reactions include catalytic cyclizations to form substituted indoles, which are significant structural motifs in medicinal chemistry and materials science. One notable approach is the trans-aminoboration/cyclization reaction. When N-methyl-2-(phenylethynyl)aniline is treated with boron reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) in the presence of the Lewis acid catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, it undergoes a facile cyclization at ambient temperatures to furnish 3-position borylated indoles. acs.orgnih.gov These borylated indoles are versatile intermediates that can be further functionalized. acs.orgnih.gov

Another powerful method for synthesizing indole derivatives from this compound involves gold-catalyzed hydroamination followed by intramolecular cyclization. Cationic gold(I) complexes effectively catalyze the addition of the N-H bond across the alkyne, forming an intermediate that rapidly cyclizes to produce substituted indoles in nearly quantitative yields under mild conditions. acs.org This transformation highlights the utility of gold catalysts in activating the alkyne moiety toward nucleophilic attack. acs.orgnih.gov

Beyond cyclizations, this compound and its derivatives participate in enantioselective rearrangements to produce valuable chiral benzylic amines. Using a copper(II) triflate (Cu(OTf)₂) catalyst, derivatives such as 4-methyl-2-(phenylethynyl)aniline (B3231045) undergo an enantioselective aromatic carbon–nitrogen bond insertion. acs.org This process involves the migration of the methyl group, with the reaction's outcome influenced by the steric and electronic properties of substituents on the aniline ring. acs.org

The following table summarizes key intermolecular reactions involving this compound derivatives, leading to the formation of advanced chemical structures.

| Reaction Type | Reactant Derivative | Catalyst/Reagents | Product Type | Key Features | Reference |

| Trans-aminoboration/Cyclization | N-methyl-2-(phenylethynyl)aniline | 9-BBN, B(C₆F₅)₃ | Borylated Indole | Proceeds at ambient temperature; forms versatile borylated intermediates. | acs.orgnih.gov |

| Hydroamination/Cyclization | N-methyl-2-(phenylethynyl)aniline | Cationic Gold(I) Complex | Indole Derivative | Highly efficient with near-quantitative yields under mild conditions. | acs.orgnih.gov |

| Enantioselective Rearrangement | 4-methyl-2-(phenylethynyl)aniline | Cu(OTf)₂ | Chiral Benzylic Amine | Forms chiral amines via C-N bond insertion; sensitive to substituent effects. | acs.org |

Elucidation of Reaction Pathways and Identification of Key Transition States

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic investigations, combining experimental studies and computational (DFT) calculations, have shed light on the pathways and key transition states involved in its most significant transformations.

For the B(C₆F₅)₃-catalyzed trans-aminoboration that forms borylated indoles, a plausible reaction pathway has been proposed based on NMR data. acs.org The mechanism is thought to proceed via a key zwitterionic borate-borenium intermediate. acs.org From this intermediate, it is suggested that the borenium ion transfers to the 3-position of the newly formed indole ring, displacing the B(C₆F₅)₃ catalyst, which can then enter a new catalytic cycle. acs.org This pathway involves the cleavage of a B-N bond and the concurrent formation of N-C and B-C bonds in a single, efficient step. nih.gov

In the case of gold(I)-catalyzed hydroamination/cyclization , the generally accepted mechanism involves the initial activation of the alkyne's carbon-carbon triple bond by the electrophilic gold(I) catalyst. nih.govacs.org This coordination makes the alkyne susceptible to nucleophilic attack by the aniline nitrogen. researchgate.net This attack forms a vinyl-gold intermediate. nih.gov Subsequent protodeauration (protonolysis of the carbon-gold bond) releases the enamine or imine product and regenerates the active gold catalyst. researchgate.net For substrates like this compound, this hydroamination is followed by a rapid intramolecular cyclization to yield the stable indole ring system. acs.org DFT studies on related systems have indicated that the hydrogen transfer step, which forms the enamine from a gold-containing intermediate, can be the rate-determining step of the hydroamination process. nih.govfrontiersin.org This proton transfer can be assisted by other molecules in the reaction mixture, such as water. nih.govfrontiersin.org

The key intermediates and transition states in these reactions are typically transient and highly reactive. In gold catalysis, the primary intermediate is the cationic gold π-alkyne complex , which activates the substrate. nih.govnih.gov This is followed by the formation of a vinyl-gold complex after the nucleophilic attack. nih.gov While specific transition state structures for this compound reactions are not extensively detailed in the literature, DFT calculations on analogous hydroamination reactions have been used to model the geometries and energies of transition states, particularly for the key proton transfer step. nih.govfrontiersin.org These computational models support a mechanism where the amine adds to the gold-activated alkyne, followed by a proton transfer that leads to the final product. nih.govfrontiersin.org

Spectroscopic Characterization Techniques for N Methyl N Phenylethynyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-Methyl-N-(phenylethynyl)aniline, ¹H and ¹³C NMR spectra are critical for confirming its identity by mapping out the hydrogen and carbon frameworks of the molecule.

In the ¹H NMR spectrum, the protons of the N-methyl group are expected to produce a singlet signal. This is due to the absence of adjacent protons, preventing spin-spin coupling. The chemical shift for this methyl group is predicted to be in the range of 3.0–3.5 ppm. The protons on the two aromatic rings (the aniline (B41778) and the phenyl groups) would appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The specific splitting patterns (doublets, triplets, multiplets) of these aromatic protons would depend on their substitution pattern and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbon of the N-methyl group, anticipated around 35–40 ppm. A crucial feature would be the signals from the sp-hybridized carbons of the ethynyl (B1212043) (alkyne) group, which are expected to resonate in the region of 75–95 ppm. The aromatic carbons would generate a series of signals in the downfield region of the spectrum, typically from 110 to 150 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift (δ) / ppm |

|---|---|---|

| ¹H NMR | N-Methyl (N-CH₃) | ~3.0 - 3.5 (singlet) |

| Aromatic (Ar-H) | ~6.5 - 7.5 (multiplets) | |

| ¹³C NMR | N-Methyl (N-CH₃) | ~35 - 40 |

| Ethynyl (-C≡C-) | ~75 - 95 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most characteristic absorption band would be that of the carbon-carbon triple bond (C≡C) of the ethynyl group. This stretching vibration is expected to appear in the range of 2100–2260 cm⁻¹. The intensity of this peak can vary depending on the symmetry of the molecule; for internal alkynes like this one, the peak may be weak.

Other significant absorptions would include the C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹, and the C-H stretching of the methyl group, found in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1360-1250 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings would produce several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | > 3000 |

| C-H Stretch (Aliphatic) | -CH₃ | ~2950 - 2850 |

| C≡C Stretch | Ethynyl | ~2100 - 2260 |

| C=C Stretch (Aromatic) | Ar C=C | ~1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties (Absorption and Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugation provided by the phenyl and phenylethynyl groups attached to the aniline nitrogen atom is expected to give this compound distinct absorption bands. While specific experimental data for this compound is not available in the searched literature, the UV-Vis spectrum of the related compound N-methylaniline shows absorption maxima around 244 nm and 296 nm in ethanol. The introduction of the phenylethynyl group would likely cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated π-system. The photophysical properties, such as fluorescence, would also be influenced by this extended conjugation.

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₅H₁₃N), the exact mass can be calculated and compared with the experimental value from HRMS for definitive identification. The fragmentation pattern in the mass spectrum would provide further structural information, likely showing fragments corresponding to the loss of the methyl group or cleavage around the alkyne and amine functionalities.

Advanced Research Applications of N Methyl N Phenylethynyl Aniline As a Versatile Building Block

Precursors in Complex Organic Synthesis

The reactivity of the aniline (B41778) and phenylethynyl moieties within N-Methyl-N-(phenylethynyl)aniline allows it to serve as a key starting material in the assembly of intricate organic structures, particularly those containing nitrogen.

The molecular framework of this compound is well-suited for intramolecular cyclization reactions to generate a variety of nitrogen-containing heterocyclic compounds. These heterocycles are significant scaffolds in medicinal chemistry and materials science. bldpharm.com The phenylethynyl group, in particular, provides a reactive site for the formation of new rings.

One of the most direct applications is in the synthesis of indole (B1671886) derivatives. sigmaaldrich.com Through catalytic cyclization, the nitrogen atom and the alkyne can react to form the characteristic five-membered ring of the indole system. This transformation can be achieved using different catalytic methods, highlighting the compound's versatility. For instance, gold(I)-catalyzed hydroamination followed by intramolecular cyclization leads to the formation of indole derivatives with high efficiency under mild reaction conditions. Another approach involves a trans-aminoboration reaction catalyzed by B(C₆F₅)₃, which proceeds through a borylated indole intermediate.

Beyond simple indoles, the reactive nature of this building block suggests its potential in forming a wider array of fused heterocyclic systems. The general importance of aniline derivatives as precursors for nitrogen heterocycles is well-established, with applications in the synthesis of pyridines, pyrimidines, pyrazoles, and triazoles. The specific structure of this compound, containing both a nucleophilic nitrogen and a reactive alkyne, makes it a candidate for constructing complex polycyclic aromatic systems through annulation strategies, where new rings are fused onto the initial aniline structure.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Cationic Gold(I) Complex | Hydroamination/Intramolecular Cyclization | Proceeds with near-quantitative yields under mild conditions. |

| B(C₆F₅)₃ / 9-BBN | trans-Aminoboration/Cyclization | Forms a borylated indole intermediate which is then converted to the final product. |

The bifunctional nature of this compound, with its reactive alkyne and potential for functionalization on the aromatic rings, makes it a suitable monomer for the synthesis of oligomers and macrocycles. While specific research on oligomers derived exclusively from this compound is emerging, the use of aniline and N-methylaniline derivatives in polymer chemistry is widespread. yufenggp.comechemi.com These compounds can undergo polymerization to form polymers like polyanilines, which have interesting electronic properties. echemi.com

The phenylethynyl group in this compound introduces rigidity and can enhance electronic conjugation, which are desirable properties for functional oligomers. These oligomers could find applications in materials science. Macrocycles incorporating this unit could be designed for host-guest chemistry, where the central cavity of the macrocycle can bind to other molecules or ions. The synthesis of such structures would likely involve metal-catalyzed cross-coupling reactions, leveraging the reactivity of the alkyne group.

Components in Advanced Functional Materials Research

The electronic and structural properties of this compound make it an attractive component for the development of advanced materials with tailored optical, electronic, and magnetic properties.

Conjugated polymers, which have alternating single and double or triple bonds along their backbone, are known for their semiconductor properties. Aniline-based compounds are important precursors for such materials, particularly polyanilines. echemi.com The inclusion of the phenylethynyl group in a polymer backbone, as would be the case if this compound were used as a monomer, is a known strategy to enhance conjugation and influence the electronic properties of the resulting material.

The nitrogen atom of the aniline moiety can be used to tune the electronic properties of the polymer. The N-methyl group provides steric bulk and affects the planarity of the polymer chain, which in turn influences the degree of conjugation and the material's conductivity and color. By copolymerizing this compound with other monomers, researchers can fine-tune the band gap and other electronic characteristics of the resulting conjugated materials for specific applications.

The extended π-system of this compound, spanning across the two phenyl rings and the alkyne bridge, suggests its potential for use in optoelectronic and photoactive materials. Molecules with such structures are often fluorescent and can interact with light, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and sensors. A related compound, N-Methyl-4-(phenyldiazenyl)aniline, is noted for its relevance to OLED materials. bldpharm.com

The design of new photoactive materials could involve chemically modifying the this compound core. For example, adding electron-donating or electron-withdrawing groups to the phenyl rings can alter the molecule's absorption and emission wavelengths. These functionalized molecules could then be incorporated into polymers or used as standalone dyes in various optical applications.

In coordination chemistry, organic molecules called ligands bind to a central metal ion. The properties of the resulting metal complex are highly dependent on the structure of the ligands. Aniline derivatives are effective ligands for a variety of metal ions. The nitrogen atom can donate its lone pair of electrons to the metal, and the aromatic rings can be modified to create a specific coordination environment.

A particularly interesting application is in the field of spin crossover (SCO) systems. SCO complexes are coordination compounds that can switch between two different electronic spin states (a low-spin state and a high-spin state) in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in molecular switches and data storage. Research has shown that iron(II) complexes with ligands containing anilino units can exhibit spin crossover behavior. capes.gov.br For instance, complexes with 2′-pyridylmethylene 4-anilino ligands have been synthesized and show a range of SCO behaviors, from gradual to abrupt transitions with hysteresis. capes.gov.br The application of pressure to some of these systems has even induced new phases with wider hysteresis loops. capes.gov.br

Given these findings, this compound represents a potential ligand for creating novel SCO complexes. The aniline part of the molecule can coordinate to a metal center like iron(II), while the phenylethynyl group offers a site for further functionalization to fine-tune the ligand field strength and, consequently, the spin transition properties of the complex.

| Material Type | Key Structural Feature | Potential Application | Relevant Research Context |

|---|---|---|---|

| Conjugated Polymers | Phenylethynyl group for enhanced conjugation | Organic semiconductors, electronic components | General use of anilines in polymers like polyaniline echemi.com |

| Optoelectronic Materials | Extended π-system | Organic Light-Emitting Diodes (OLEDs), sensors | Related aniline derivatives used in OLED materials bldpharm.com |

| Spin Crossover Complexes | Aniline nitrogen as a coordinating atom | Molecular switches, data storage | Iron(II) complexes with anilino-containing ligands exhibit SCO capes.gov.br |

Structure-Activity/Property Relationship Studies in Designed this compound Systems

The molecular architecture of this compound, which features an electron-donating N-methylaniline group connected to a phenyl group through a π-conjugated ethynyl (B1212043) linker, establishes it as a foundational donor-π-acceptor (D-π-A) system. This electronic arrangement is the cornerstone of its utility as a versatile building block. The structure-property relationships of systems derived from this scaffold are primarily governed by the electronic interplay between the donor, the acceptor, and the π-bridge. Modifications to any of these components can systematically tune the molecule's photophysical and electronic properties, a principle that is actively explored in materials science research.

Detailed Research Findings

Research into analogous D-π-A structures provides a framework for understanding the structure-property relationships in designed this compound systems. The key areas of investigation involve modulating the donor strength, altering the acceptor capacity, and observing the resulting impact on intramolecular charge transfer (ICT).

Modulation of the Donor Group: The nitrogen atom of the aniline moiety is the primary electron-donating center. Its donating capacity is influenced by the substituents attached to it.

Effect of N-Methylation: The presence of a methyl group on the nitrogen atom, as in this compound, enhances the electron-donating character compared to its parent compound, 2-(2-Phenylethynyl)aniline. nih.gov The methyl group is an electron-donating group that increases the electron density on the nitrogen, thereby facilitating charge transfer across the molecule. This substitution also increases steric hindrance around the nitrogen, which can influence molecular packing in the solid state and affect reaction kinetics in synthetic applications. Theoretical investigations on similar N-substituted systems show that such modifications can significantly perturb the electronic structure and alter the pathways for radiative (fluorescence) and non-radiative decay of excited states. researchgate.net

Table 1: Comparative Properties of N-H vs. N-CH₃ Substituted Phenylethynyl-Aniline Scaffolds

Modulation of the Acceptor Group: The terminal phenyl ring of the phenylethynyl moiety acts as the electron acceptor. The electronic properties of the entire molecule can be fine-tuned by introducing substituents onto this ring. While specific studies on substituted this compound are not broadly documented, the principles are well-established from closely related D-π-A systems. For instance, attaching electron-withdrawing groups (e.g., -NO₂, -CN) to the acceptor phenyl ring would enhance the ICT character, typically leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. Conversely, adding electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the ICT character.

Intramolecular Charge Transfer and Solvatochromism: A hallmark of D-π-A molecules like this compound is their sensitivity to the surrounding environment, a phenomenon known as solvatochromism. Studies on structurally similar compounds, such as 1-(4-N,N-dimethylaminophenylethynyl)pyrene, demonstrate that the extent of ICT is highly dependent on solvent polarity. researchgate.net In nonpolar solvents, these molecules exhibit emission from a locally excited (LE) state. However, as solvent polarity increases, the more polar ICT state is stabilized, leading to a significant red-shift in the fluorescence emission and a larger Stokes' shift (the difference between the absorption and emission maxima). researchgate.net The fluorescence quantum yield also tends to decrease in more polar solvents due to the stabilization of the charge-separated state, which can open up non-radiative decay channels. researchgate.net

Table 2: Representative Solvatochromic Data for a Model Phenylethynyl D-π-A System

This table illustrates the expected photophysical changes for a system based on the this compound scaffold in different solvents, based on findings from analogous compounds. researchgate.net

These structure-property relationship studies are critical for the rational design of new materials. By systematically modifying the this compound core, researchers can create derivatives with tailored optical and electronic properties, making them suitable for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and nonlinear optical materials. iitm.ac.in

Future Perspectives and Emerging Trends in N Methyl N Phenylethynyl Aniline Research

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of N-Methyl-N-(phenylethynyl)aniline traditionally involves two key transformations: the N-methylation of an aniline (B41778) precursor and the coupling of the resulting N-methylaniline with a phenylacetylene (B144264) derivative. Future research is intensely focused on reimagining these steps through the lens of green chemistry to minimize environmental impact, reduce waste, and enhance efficiency. umsystem.edu

A primary target for green innovation is the N-methylation step. Conventional methods often rely on toxic and hazardous reagents like methyl halides or formaldehyde. researchgate.netresearchgate.net Emerging sustainable alternatives center on the use of methanol (B129727) as a green C1 source. researchgate.netresearchgate.netacs.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is particularly promising; it uses methanol as both the methylating agent and a source of hydrogen, catalyzed by transition metals, which enhances atom economy. researchgate.net Another advanced approach utilizes carbon dioxide (CO₂), an abundant and non-toxic C1 source, in conjunction with a hydrogen source (H₂) for the N-methylation of anilines. rsc.orgoup.com

The development of robust, reusable heterogeneous catalysts is a cornerstone of these green methodologies. Systems like palladium on carbon (Pd/C), copper on ceria (Cu/CeO₂), and skeletal copper-based catalysts are being developed for the N-methylation of anilines with methanol or CO₂. researchgate.netresearchgate.netoup.com These catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. umsystem.edulookchem.com

For the ynamide formation step, which typically involves a Sonogashira or similar cross-coupling reaction, sustainable advancements are also being pursued. This includes the development of metal-free synthesis protocols to avoid the use of heavy metal catalysts like palladium and copper. rsc.orgmdpi.comnih.gov Furthermore, research into micellar catalysis, which uses surfactants to enable reactions in water, is opening pathways to replace traditional volatile organic solvents, a major goal of green chemistry. researchgate.net

Interactive Table 1: Comparison of Synthetic Methodologies for N-Methylaniline and Ynamide Formation

| Transformation Step | Traditional Method | Green/Sustainable Approach | Key Advantages of Green Approach |

|---|---|---|---|

| N-Methylation | Use of methyl halides, formaldehyde/formic acid. | Use of methanol or CO₂/H₂ as C1 source. acs.orgrsc.orgoup.com | Utilizes renewable, less toxic reagents; potential for carbon capture utilization. |

| Catalyst | Homogeneous catalysts, often single-use. | Heterogeneous catalysts (e.g., Pd/C, Cu-based). researchgate.netresearchgate.net | Catalyst is recoverable and reusable, reducing waste and cost. |

| Ynamide Formation | Palladium/Copper-catalyzed cross-coupling in organic solvents. | Metal-free protocols or micellar catalysis in water. mdpi.comnih.govresearchgate.net | Reduces heavy metal contamination and volatile organic compound (VOC) emissions. |

Exploration of Novel Catalytic Transformations and Reactivity Modes

The unique electronic properties of the ynamide functional group in this compound make it a versatile building block for constructing complex molecular architectures. rsc.orgacs.org While its cyclization to form indole (B1671886) derivatives is a known reaction, future research is uncovering a much broader and more exciting range of catalytic transformations. The alkyne is polarized by the electron-donating nitrogen atom, yet its reactivity is tempered by the electron-withdrawing group also attached to the nitrogen, giving it both nucleophilic and electrophilic character. rsc.orgresearchgate.net

A significant area of exploration is in cycloaddition reactions, which are powerful tools for rapidly building cyclic and heterocyclic structures of synthetic and medicinal value. rsc.orgrsc.org

[2+2] Cycloadditions: The reaction of ynamides with ketenes provides a general and efficient route to synthesize substituted 3-aminocyclobutenone derivatives, which are valuable synthetic intermediates. nih.gov

[3+2] Cycloadditions: Gold-catalyzed reactions of ynamides with species like 2H-azirines lead to the formation of highly substituted pyrroles. rsc.org In other variations, ynamides themselves can act as three-atom components in thermal intramolecular [3+2] cycloadditions with alkynes, also yielding polycyclic pyrroles. acs.org

[4+2] Cycloadditions: Metal-free [4+2] cycloaddition reactions involving N-aryl ynamides have been developed to construct functionalized 4-aminoquinolines. rsc.org

Beyond cycloadditions, novel annulation reactions are expanding the synthetic utility of ynamides. For instance, a recently developed palladium-catalyzed thiolative annulation uses dialkyl sulfides as nucleophiles to produce 2-sulfenylindoles. acs.org This method introduces sulfur-containing functionalities, which are important in medicinal chemistry. Researchers are also investigating acid-catalyzed skeletal rearrangements that can stereospecifically produce complex indole scaffolds under environmentally friendly, metal-free conditions. rsc.org These emerging transformations highlight the vast, untapped potential of ynamides to serve as key synthons for a diverse array of valuable molecules. acs.org

Interactive Table 2: Emerging Catalytic Transformations of Ynamides

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| [2+2] Cycloaddition | Ynamide + Ketene | Thermal | 3-Aminocyclobutenones nih.gov |

| [3+2] Cycloaddition | Ynamide + 2H-Azirine | Gold Catalyst | Substituted Pyrroles rsc.org |

| [4+2] Cycloaddition | N-Aryl Ynamide + Partner | Metal-Free | 4-Aminoquinolines rsc.org |

| Thiolative Annulation | Ynamide + Dialkyl Sulfide | Palladium Catalyst | 2-Sulfenylindoles acs.org |

| Skeletal Rearrangement | Ynamide + Anisole | Acid Catalyst (Metal-Free) | Indole Scaffolds rsc.org |

Integration into Advanced Supramolecular Architectures and Assemblies

The rigid, linear structure of the phenylethynyl group combined with the coordinating potential of the N-methylaniline moiety makes this compound an intriguing candidate for the construction of advanced supramolecular materials. This research area moves beyond the reactivity of a single molecule to explore how countless molecules can be programmed to self-assemble into larger, ordered structures with emergent properties.

The core principle lies in harnessing non-covalent interactions. The flat, electron-rich surfaces of the phenyl rings in this compound are primed for π-π stacking interactions, a key driving force that can guide molecules to align in a specific orientation. This, combined with its rod-like shape, makes it a potential building block for liquid crystals or self-assembled monolayers.

A more sophisticated application is its use as an organic linker in the design of coordination polymers and metal-organic frameworks (MOFs). In this context, the nitrogen atom of the aniline group can act as a coordination site, binding to a metal ion. The long, rigid phenylethynyl portion then acts as a strut, connecting metal centers to build up a porous, crystalline framework. By carefully selecting the metal node and modifying the aniline or phenyl ring of the linker, researchers can tune the geometry, pore size, and chemical functionality of the resulting MOF for applications in gas storage, catalysis, or chemical sensing.

The concept of hierarchical self-assembly, where initial molecular recognition events lead to the formation of progressively larger and more complex structures, is also relevant. ibm.com For this compound, this could involve initial coordination to a metal, followed by the self-organization of these complexes into nanostructures, ultimately leading to functional materials on a macroscopic scale.

Interactive Table 3: Potential Supramolecular Applications of this compound

| Supramolecular Interaction | Potential Architecture/Assembly | Potential Application |

|---|---|---|

| π-π Stacking | Liquid Crystals, Self-Assembled Monolayers | Optical devices, surface patterning |

| Metal Coordination (N-atom) | Metal-Organic Frameworks (MOFs), Coordination Polymers | Gas storage, catalysis, chemical sensing |

| Combined Interactions | Hierarchical Self-Assembled Nanostructures | Functional thin films, smart materials |

Computational Design and Predictive Modeling for New Material Applications

As the complexity of molecular design increases, computational chemistry has become an indispensable tool for accelerating discovery. For this compound and its derivatives, predictive modeling is poised to play a pivotal role in understanding its fundamental properties and guiding the synthesis of new functional materials.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and reactivity of molecules. rsc.orgnih.gov DFT calculations can elucidate the mechanisms of the catalytic transformations discussed previously, mapping out the energy landscapes of different reaction pathways. tib.eu This allows chemists to understand why a particular catalyst yields a specific product, predict the stereoselectivity of a reaction, and rationally design more efficient catalysts. rsc.org For example, DFT can model the cycloaddition process, helping to explain how the electronic nature of the ynamide directs the reaction outcome. rsc.org

Beyond reactivity, computational modeling can predict the physical and electronic properties of materials built from this compound. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, scientists can estimate the band gap of potential organic semiconductors, which is crucial for designing new electronic devices. These models can screen vast libraries of virtual derivatives, identifying promising candidates for synthesis and testing, thereby saving significant time and resources.

Furthermore, emerging techniques like deep learning and virtual screening are being applied to materials science. nih.gov A deep learning model could be trained on a dataset of known ynamide-based materials and their properties. nih.gov This trained model could then be used to predict the properties of new, unsynthesized derivatives of this compound, rapidly identifying candidates with desirable characteristics for specific applications, from pharmaceuticals to advanced polymers.

Interactive Table 4: Role of Computational Methods in this compound Research

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies of Reactions | Reaction energy barriers, transition state geometries, stereochemical outcomes. rsc.orgnih.govtib.eu |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, charge distribution, prediction of electronic/optical properties. |

| Molecular Dynamics (MD) Simulation | Study of Supramolecular Assembly | Simulates the motion and interaction of molecules over time to predict stable assembled structures. nih.gov |

| Deep Learning/Virtual Screening | Predictive Modeling | High-throughput screening of virtual compound libraries to identify candidates with desired properties. nih.gov |

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(phenylethynyl)aniline in academic settings?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A plausible method involves reacting N-methylaniline with a phenylacetylene derivative (e.g., phenylacetylene bromide) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., XPhos), and a base (e.g., K₂CO₃) in a solvent like toluene or THF. This approach is analogous to palladium-mediated domino reactions observed in related systems, where alkynyl groups are introduced via Sonogashira-type coupling . Alternative routes may involve alkylation of aniline derivatives with propargyl halides under basic conditions, though direct evidence for this specific compound is limited.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are critical for structural confirmation. Key features include:

- 1H-NMR : A singlet for the N-methyl group (~3.0–3.5 ppm) and aromatic protons (6.5–7.5 ppm). The ethynyl proton (if present) appears as a triplet near 2.8–3.2 ppm, though internal triple bonds may show no signal due to symmetry.

- 13C-NMR : Signals for the ethynyl carbons (~75–95 ppm for sp-hybridized carbons) and the methyl group (~35–40 ppm). DEPTQ experiments help distinguish quaternary carbons, such as the ethynyl carbons and aromatic ring carbons .

Mass spectrometry (HRMS) and IR (for C≡C stretching ~2100–2260 cm⁻¹) provide additional validation.

Q. How does the phenylethynyl substituent influence the compound’s stability under experimental conditions?

The phenylethynyl group may increase susceptibility to oxidation or polymerization under light, heat, or acidic conditions. Stability assessments should include:

- Thermal stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- Photostability : Exposure to UV/visible light with monitoring via HPLC or UV-Vis spectroscopy.

- Oxidative stability : Testing with common oxidants (e.g., H₂O₂, KMnO₄) to identify degradation products. Preliminary insights can be drawn from photocatalytic degradation studies of analogous aniline derivatives .

Q. What are common reaction types involving this compound in synthetic chemistry?

- Cycloadditions : The ethynyl group participates in [2+2] or [3+2] cycloadditions under thermal or photochemical conditions.

- Radical additions : Visible-light-induced reactions with α,β-unsaturated carbonyl compounds via iridium photoredox catalysis, generating α-carbonyl or tricyclic adducts .

- Transition-metal catalysis : Palladium-catalyzed domino reactions for constructing heterocycles (e.g., indole derivatives) .

Advanced Research Questions

Q. How is this compound applied in transition-metal-catalyzed C–H functionalization?

The ethynyl group acts as a directing group or reactive handle in C–H activation. For example:

- Palladium catalysis : Oxidative insertion with arylboronic acids and isonitriles to synthesize N-imidoyl indoles. Optimized conditions include Pd(OAc)₂, PPh₃, and DMF at 80°C .

- Iridium photoredox : Enables regioselective radical additions to unsaturated substrates under mild conditions (e.g., [Ir(ppy)₂(dtbbpy)]BF₄, visible light) .

Q. What challenges arise in radical-based transformations of this compound?

Radical reactions (e.g., K₂S₂O₈-mediated cyclization) may face selectivity issues. For instance, 2-(phenylethynyl)aniline derivatives failed to cyclize under radical conditions, suggesting steric or electronic hindrance from the methyl group. Mitigation strategies include:

Q. How can computational methods elucidate the electronic properties of this compound?

Density functional theory (DFT) calculations reveal:

- Electron distribution : The methyl group donates electron density via inductive effects, while the ethynyl group withdraws electrons through conjugation.

- Reactivity hotspots : Localized LUMO regions at the ethynyl carbons, making them susceptible to nucleophilic attack. Such insights guide experimental design for functionalization .

Q. What are the potential photocatalytic degradation pathways for this compound?

Under simulated solar radiation with MnFe₂O₄/Zn₂SiO₄ catalysts, degradation likely proceeds via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A representative scheme for the synthesis of an this compound derivative via Sonogashira coupling.

A representative scheme for the synthesis of an this compound derivative via Sonogashira coupling. A two-step synthetic route to this compound involving halogenation followed by Sonogashira coupling.

A two-step synthetic route to this compound involving halogenation followed by Sonogashira coupling.